![molecular formula C17H13N5O5S B11963383 (2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11963383.png)
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, nitrobenzyl groups, and a hydrazinylidene linkage. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. The starting materials often include 3-nitrobenzyl bromide, 4-nitrobenzaldehyde, and thiosemicarbazide. The reaction conditions usually involve the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final thiazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
化学反応の分析
Types of Reactions
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol.
Reduction: Potassium permanganate, sulfuric acid, water.
Substitution: Sodium hydroxide, potassium carbonate, methanol.
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted benzyl compounds. These products can further undergo additional reactions to form more complex molecules.
科学的研究の応用
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential as an anti-cancer agent, as it can inhibit the growth of cancer cells by interfering with their metabolic pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell death. The thiazolidinone ring can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes. The hydrazinylidene linkage allows the compound to form stable complexes with metal ions, which can further enhance its biological activity.
類似化合物との比較
Similar Compounds
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one: Similar in structure but with different substituents on the benzyl groups.
This compound: Similar in structure but with different functional groups on the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to undergo a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
特性
分子式 |
C17H13N5O5S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
(2E)-5-[(3-nitrophenyl)methyl]-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13N5O5S/c23-16-15(9-12-2-1-3-14(8-12)22(26)27)28-17(19-16)20-18-10-11-4-6-13(7-5-11)21(24)25/h1-8,10,15H,9H2,(H,19,20,23)/b18-10+ |
InChIキー |
LELTVBDGYLCUNU-VCHYOVAHSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)NC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



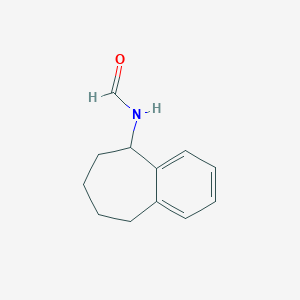

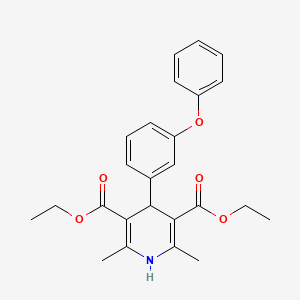

![3-Ethyl 1,2-dimethyl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate](/img/structure/B11963350.png)
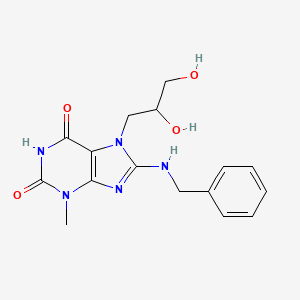
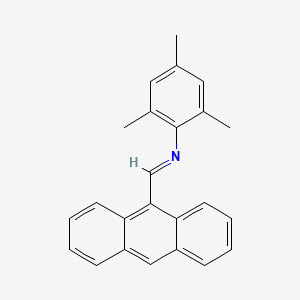
![(5E)-2-(4-chlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963392.png)
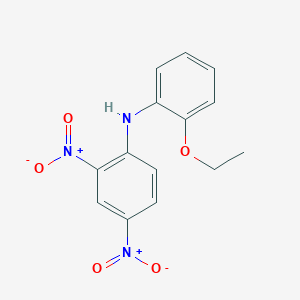
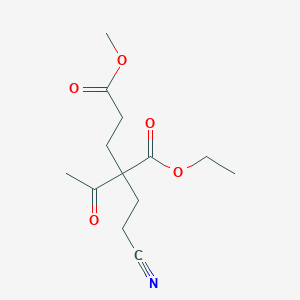
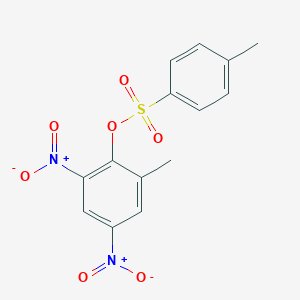
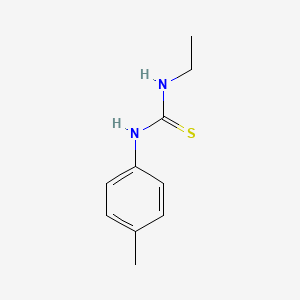
![5-(2-bromophenyl)-4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963415.png)
